molecular formula C16H16N2O6S B3642378 methyl [4-({[4-(aminocarbonyl)phenyl]amino}sulfonyl)phenoxy]acetate

methyl [4-({[4-(aminocarbonyl)phenyl]amino}sulfonyl)phenoxy]acetate

Cat. No.: B3642378
M. Wt: 364.4 g/mol
InChI Key: KZDATORYUQCDFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [4-({[4-(aminocarbonyl)phenyl]amino}sulfonyl)phenoxy]acetate is an organic compound characterized by its complex structure, which includes a sulfonamide group, an ester group, and an aromatic amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl [4-({[4-(aminocarbonyl)phenyl]amino}sulfonyl)phenoxy]acetate typically involves multiple steps:

    Formation of the sulfonamide intermediate: This can be achieved by reacting 4-aminobenzenesulfonamide with 4-nitrophenol under suitable conditions to form 4-({[4-(aminocarbonyl)phenyl]amino}sulfonyl)phenol.

    Esterification: The intermediate is then esterified with methyl chloroacetate in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

    Purification techniques: such as recrystallization or chromatography to obtain high-purity products.

Types of Reactions:

    Oxidation: The aromatic amine group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of amides or esters depending on the nucleophile used.

Chemistry:

    Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic compounds.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology and Medicine:

    Drug development: The sulfonamide group is a common pharmacophore in many drugs, making this compound a potential candidate for drug development.

    Biological assays: Used in various assays to study enzyme interactions and inhibition.

Industry:

    Materials science:

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.

Comparison with Similar Compounds

    Methyl [4-({[4-(aminocarbonyl)phenyl]amino}sulfonyl)phenyl]acetate: Similar structure but lacks the phenoxy group.

    Methyl [4-({[4-(aminocarbonyl)phenyl]amino}sulfonyl)phenyl]propanoate: Similar structure but with a propanoate ester instead of an acetate.

Uniqueness: Methyl [4-({[4-(aminocarbonyl)phenyl]amino}sulfonyl)phenoxy]acetate is unique due to the combination of its sulfonamide, ester, and phenoxy groups, which provide a versatile platform for chemical modifications and potential biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 2-[4-[(4-carbamoylphenyl)sulfamoyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c1-23-15(19)10-24-13-6-8-14(9-7-13)25(21,22)18-12-4-2-11(3-5-12)16(17)20/h2-9,18H,10H2,1H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDATORYUQCDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl [4-({[4-(aminocarbonyl)phenyl]amino}sulfonyl)phenoxy]acetate
Reactant of Route 2
Reactant of Route 2
methyl [4-({[4-(aminocarbonyl)phenyl]amino}sulfonyl)phenoxy]acetate
Reactant of Route 3
Reactant of Route 3
methyl [4-({[4-(aminocarbonyl)phenyl]amino}sulfonyl)phenoxy]acetate
Reactant of Route 4
Reactant of Route 4
methyl [4-({[4-(aminocarbonyl)phenyl]amino}sulfonyl)phenoxy]acetate
Reactant of Route 5
Reactant of Route 5
methyl [4-({[4-(aminocarbonyl)phenyl]amino}sulfonyl)phenoxy]acetate
Reactant of Route 6
Reactant of Route 6
methyl [4-({[4-(aminocarbonyl)phenyl]amino}sulfonyl)phenoxy]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.